molecular formula C21H26N2O B5010102 (3,5-DIMETHYLPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

(3,5-DIMETHYLPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B5010102
M. Wt: 322.4 g/mol
InChI Key: OTHKQOSMDNWVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-DIMETHYLPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE: is a complex organic compound that features a phenyl group substituted with two methyl groups at the 3 and 5 positions, and a piperazine ring substituted with a phenethyl group

Properties

IUPAC Name

(3,5-dimethylphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-17-14-18(2)16-20(15-17)21(24)23-12-10-22(11-13-23)9-8-19-6-4-3-5-7-19/h3-7,14-16H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHKQOSMDNWVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYLPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a phenethyl group. This can be achieved through a nucleophilic substitution reaction where phenethyl chloride reacts with piperazine in the presence of a base such as potassium carbonate.

    Coupling with the Phenyl Group: The substituted piperazine is then coupled with a 3,5-dimethylphenyl group. This step often involves a carbonylation reaction where the piperazine derivative reacts with 3,5-dimethylbenzoyl chloride in the presence of a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYLPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in nitro or halogenated derivatives.

Scientific Research Applications

(3,5-DIMETHYLPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of (3,5-DIMETHYLPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    (3,4-DIMETHYLPHENYL)(4-PHENYL-1-PIPERAZINYL)METHANONE: Similar structure but with a different substitution pattern on the phenyl ring.

    (3,5-DIMETHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHANONE: Similar structure but with a methyl group instead of a phenethyl group on the piperazine ring.

Uniqueness

(3,5-DIMETHYLPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.